
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy groups and a diisopropylamino group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-chloro-3-(4-chlorophenoxy)-2-propanol . This intermediate is then reacted with diisopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The chlorophenoxy groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol
- 1,3-bis(4-chlorophenoxy)-2-propanol
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
Uniqueness
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
26321-25-5 |
|---|---|
Fórmula molecular |
C21H29Cl2NO3 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenoxy)phenoxy]-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H28ClNO3.ClH/c1-15(2)23(16(3)4)13-18(24)14-25-20-7-5-6-8-21(20)26-19-11-9-17(22)10-12-19;/h5-12,15-16,18,24H,13-14H2,1-4H3;1H |
Clave InChI |
CIIJCPXBUMSMMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(COC1=CC=CC=C1OC2=CC=C(C=C2)Cl)O)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



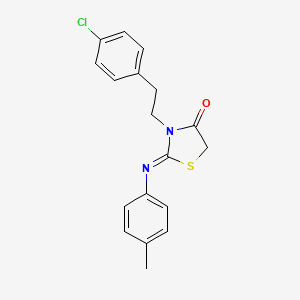
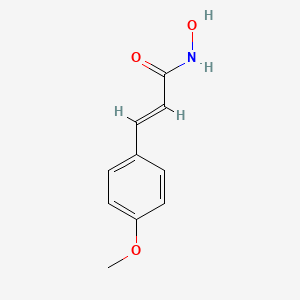
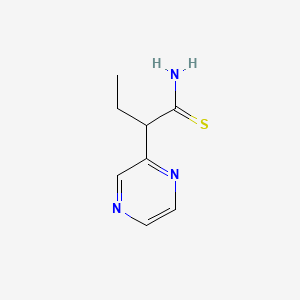

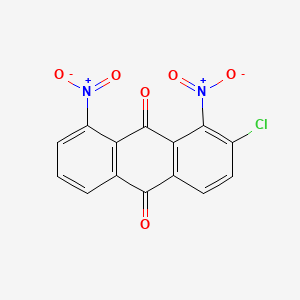

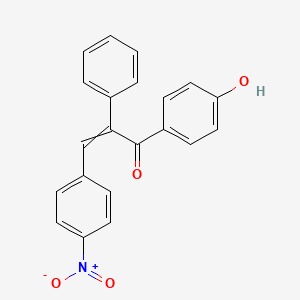

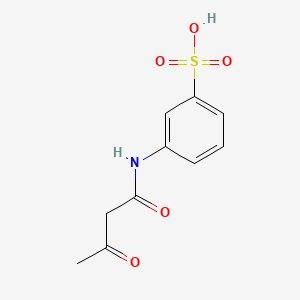
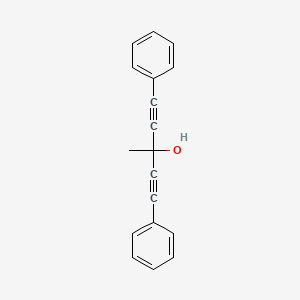
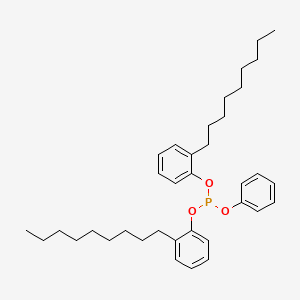

![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
